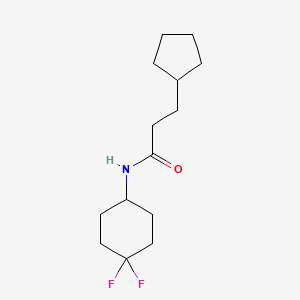

3-cyclopentyl-N-(4,4-difluorocyclohexyl)propanamide

説明

3-Cyclopentyl-N-(4,4-difluorocyclohexyl)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a cyclopentyl group at the 3-position and a 4,4-difluorocyclohexyl moiety attached to the nitrogen atom. The cyclopentyl group contributes steric bulk and lipophilicity, while the 4,4-difluorocyclohexyl substituent may enhance metabolic stability and binding affinity through fluorine’s electronegative effects .

特性

IUPAC Name |

3-cyclopentyl-N-(4,4-difluorocyclohexyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23F2NO/c15-14(16)9-7-12(8-10-14)17-13(18)6-5-11-3-1-2-4-11/h11-12H,1-10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGBMEFGTSINJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)NC2CCC(CC2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-(4,4-difluorocyclohexyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Cyclopentyl Group: Starting with cyclopentanone, the cyclopentyl group is formed through a series of reduction and substitution reactions.

Introduction of the Difluorocyclohexyl Group: The difluorocyclohexyl group is introduced using a fluorination reaction on cyclohexane derivatives.

Amidation Reaction: The final step involves the amidation of the intermediate compounds to form the desired propanamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

化学反応の分析

Types of Reactions

3-cyclopentyl-N-(4,4-difluorocyclohexyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Halogenation and other substitution reactions can modify the cyclohexyl or cyclopentyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products Formed

Oxidation: Formation of cyclopentyl ketones or difluorocyclohexyl carboxylic acids.

Reduction: Formation of cyclopentyl amines or difluorocyclohexyl amines.

Substitution: Formation of halogenated cyclopentyl or cyclohexyl derivatives.

科学的研究の応用

3-cyclopentyl-N-(4,4-difluorocyclohexyl)propanamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an antagonist in certain biological pathways.

Industry: Utilized in the production of specialty chemicals and advanced materials.

作用機序

The mechanism of action of 3-cyclopentyl-N-(4,4-difluorocyclohexyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the cycloalkyl or aryl substituents. Below is a detailed comparison with key analogs:

3-Cyclohexyl-N-(4-Fluorophenyl)Propanamide

- Structure : Features a cyclohexyl group (instead of cyclopentyl) and a 4-fluorophenyl substituent (rather than 4,4-difluorocyclohexyl).

- The 4-fluorophenyl group offers moderate lipophilicity and π-π stacking interactions, unlike the fluorinated cyclohexyl group in the target compound, which may enhance membrane permeability .

- Applications: Limited data are available, but fluorinated phenyl groups are common in CNS-active drugs due to their ability to cross the blood-brain barrier.

3-Cyclohexyl-N-(4-Acetylphenyl)Propanamide

- Structure : Substitutes the 4,4-difluorocyclohexyl group with a 4-acetylphenyl moiety.

- Properties :

- Applications : Acetylated aryl groups are prevalent in kinase inhibitors and anti-inflammatory agents.

N-(3,4-Dichlorophenyl)Propanamide (Propanil)

- Structure : A simple propanamide with a 3,4-dichlorophenyl group.

- Properties :

- Chlorine atoms increase electronegativity and resistance to oxidative metabolism compared to fluorine.

- Lower molecular weight (218.08 g/mol) vs. the target compound (~283.37 g/mol estimated).

- Applications : Widely used as a herbicide, highlighting the role of halogenated aryl groups in agrochemical activity .

Data Table: Key Structural and Physicochemical Comparisons

| Compound | Molecular Weight (g/mol) | Key Substituents | logP (Estimated) | Potential Applications |

|---|---|---|---|---|

| 3-Cyclopentyl-N-(4,4-difluorocyclohexyl)propanamide | ~283.37 | Cyclopentyl, 4,4-difluorocyclohexyl | 3.2 | Drug discovery (CNS/metabolic) |

| 3-Cyclohexyl-N-(4-fluorophenyl)propanamide | 249.34 | Cyclohexyl, 4-fluorophenyl | 2.8 | Pharmacological research |

| 3-Cyclohexyl-N-(4-acetylphenyl)propanamide | 273.37 | Cyclohexyl, 4-acetylphenyl | 2.5 | Kinase inhibition |

| N-(3,4-Dichlorophenyl)propanamide (Propanil) | 218.08 | 3,4-Dichlorophenyl | 3.0 | Herbicide |

Research Findings and Mechanistic Insights

- Fluorination Effects: The 4,4-difluorocyclohexyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs, as fluorine atoms resist cytochrome P450-mediated oxidation .

- Cycloalkyl vs. Aryl Substituents : Cyclopentyl groups may confer greater conformational rigidity than cyclohexyl or aryl groups, influencing binding to sterically sensitive targets (e.g., G-protein-coupled receptors) .

- Agrochemical vs. Pharmaceutical Profiles : Propanil’s herbicidal activity underscores the importance of halogenation in agrochemical design, while acetyl or fluorinated groups in analogs suggest divergent applications in drug discovery .

生物活性

3-Cyclopentyl-N-(4,4-difluorocyclohexyl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. Understanding its biological activity involves exploring its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopentyl group and a difluorinated cyclohexyl moiety attached to a propanamide backbone. This unique structure may influence its interactions with biological systems, contributing to its pharmacological properties.

The biological activity of 3-cyclopentyl-N-(4,4-difluorocyclohexyl)propanamide is primarily mediated through its interaction with specific molecular targets. Preliminary studies suggest that it may modulate potassium channels, which are crucial in regulating cellular excitability and signaling pathways. Potassium channels like KCNQ2 and KCNQ3 have been linked to neurological conditions, indicating that this compound could have implications in treating such disorders .

Biological Activity Overview

The biological activities of 3-cyclopentyl-N-(4,4-difluorocyclohexyl)propanamide can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits potential antimicrobial properties against various pathogens. |

| Anticancer | Investigated for efficacy against cancer cell lines, showing promise in inhibiting tumor growth. |

| Potassium Channel Modulation | May act as a modulator of voltage-dependent potassium channels, impacting neuronal excitability. |

Case Studies and Research Findings

- Antimicrobial Activity : In vitro studies have demonstrated that 3-cyclopentyl-N-(4,4-difluorocyclohexyl)propanamide exhibits significant activity against Mycobacterium tuberculosis (MTb). The compound was shown to deplete ATP levels in MTb cells, indicating a potential mechanism for its antibacterial effects .

- Anticancer Efficacy : Research has highlighted the compound's ability to inhibit the growth of various cancer cell lines. The presence of the difluorocyclohexyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability. Studies showed that modifications to the cycloalkyl groups can influence potency and selectivity against cancer cells .

- Potassium Channel Interaction : The compound's interaction with potassium channels has been explored in models relevant to epilepsy and other neurological disorders. It has been suggested that modulation of these channels may provide therapeutic benefits in conditions characterized by abnormal neuronal firing .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。